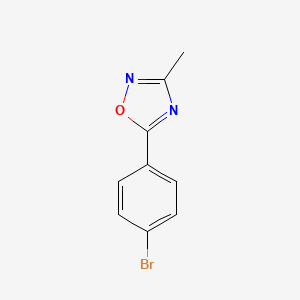

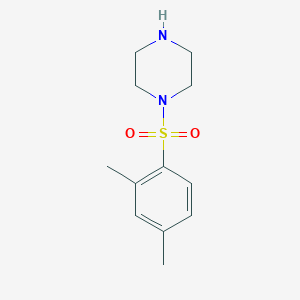

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

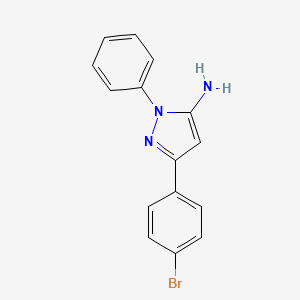

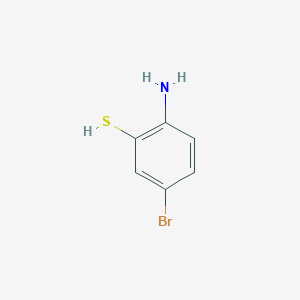

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The molecular formula of 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is C6H8N2O2S . It is a derivative of thiazoline, an intermediate in the industrial synthesis of L-cysteine, an amino acid .Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .Physical And Chemical Properties Analysis

2-Aminothiazoles are light yellow crystals . They possess an odor similar to pyridine and are soluble in water, alcohols, and diethyl ether .Applications De Recherche Scientifique

Designing Protein Mimics

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acids (ATCs) serve as constrained heterocyclic γ-amino acids centered around a thiazole ring, instrumental in mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing orthogonally protected ATCs highlights their potential in designing protein structure mimics, contributing to understanding protein folding and interactions (Mathieu et al., 2015).

Antibacterial Compounds

The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives demonstrates their application in creating antibacterial agents. These compounds, derived from the reaction of aromatic aldehyde with dichloroacetic acid and thiourea, show potential in developing new antibacterial treatments, supporting efforts in combating resistant bacterial strains (Al Dulaimy et al., 2017).

Fungicidal and Antivirus Activities

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been identified for their promising fungicidal and antivirus activities. These compounds exhibit significant activity against various fungi and the tobacco mosaic virus (TMV), suggesting a new strategy for controlling fungal infections and viral diseases in crops (Fengyun et al., 2015).

Structural Studies and Helical Oligomers

The synthesis of ATC oligomers and their structural analysis in various solvents, including water, reveals their ability to adopt a well-defined 9-helix structure. This insight into the structural behavior of ATC oligomers enhances our understanding of γ-amino acid-based structures and their potential applications in biomolecular design (Mathieu et al., 2013).

Fluorescent Materials Development

2-Furylthiazole-4-carboxylic acid methyl ester, derived from biomass and natural amino acids, serves as a precursor in the synthesis of fluorescent materials. This demonstrates the application of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives in creating photoluminescent compounds, potentially useful in optical materials and sensors (Tanaka et al., 2015).

Orientations Futures

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .

Propriétés

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANOAVDEBKXEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363774 |

Source

|

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

688064-14-4 |

Source

|

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)